molecular formula C15H18ClN5O B6521156 N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide CAS No. 1788558-57-5

N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Cat. No. B6521156
CAS RN: 1788558-57-5
M. Wt: 319.79 g/mol
InChI Key: MPHFESQVGDLDHR-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. Triazole derivatives are known for their versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

Triazole derivatives can be synthesized through a variety of methods. For instance, a series of 1,2,3-triazole derivatives were synthesized by a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Chemical Reactions Analysis

Triazole derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .

Scientific Research Applications

Pazopanib has been studied extensively in the laboratory and clinical settings. In laboratory studies, it has been found to inhibit the growth of a variety of cancer cell lines, including renal cell carcinoma, sarcoma, and other solid tumor malignancies. In addition, it has been found to inhibit angiogenesis (the growth of new blood vessels), which can be beneficial in the treatment of certain types of cancer. In clinical studies, Pazopanib has been found to be effective in the treatment of renal cell carcinoma, sarcoma, and other solid tumor malignancies.

Mechanism of Action

Pazopanib works by inhibiting the tyrosine kinase activity of the VEGFR2 receptor. This is accomplished by binding to the ATP-binding site of the receptor, thus preventing the activation of the receptor and its downstream signaling pathways. This inhibition of VEGFR2 activity leads to the inhibition of angiogenesis and the growth of cancer cells.
Biochemical and Physiological Effects
Pazopanib has been found to inhibit the growth of cancer cells in laboratory studies. In addition, it has been found to inhibit angiogenesis and the growth of new blood vessels. It has also been found to reduce the secretion of certain cytokines and chemokines, which can lead to an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

Pazopanib has several advantages for use in laboratory experiments. It is a small molecule drug, which makes it relatively easy to synthesize and use in experiments. In addition, it has been found to be effective in the inhibition of a variety of cancer cell lines, and it has been found to inhibit angiogenesis. However, there are some limitations to its use in laboratory experiments. It is a relatively new drug, and its long-term effects are not yet known. In addition, it is a relatively expensive drug, which can limit its use in experiments.

Future Directions

Future research on Pazopanib could focus on further exploring its mechanism of action, as well as its effects on tumor growth and angiogenesis. In addition, research could focus on optimizing its synthesis and developing new applications for its use. Other potential future directions include investigating the drug's long-term effects, as well as its potential use in combination therapies with other drugs. Furthermore, research could focus on developing new delivery systems for the drug, as well as exploring its potential use in other types of cancer. Finally, research could focus on assessing the drug's safety and efficacy in clinical trials.

Synthesis Methods

Pazopanib is synthesized using a multi-step reaction sequence starting from 4-chlorobenzonitrile as the starting material. The first step of the reaction is the condensation of 4-chlorobenzonitrile with 1-amino-4-methylpiperidine to form 4-chloro-N-methyl-N-[1-(1H-1,2,3-triazol-1-yl)piperidin-4-yl]benzamide. This is followed by a reaction of the intermediate with benzoyl chloride to form the desired product.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c16-13-3-1-12(2-4-13)11-17-15(22)20-8-5-14(6-9-20)21-10-7-18-19-21/h1-4,7,10,14H,5-6,8-9,11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHFESQVGDLDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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